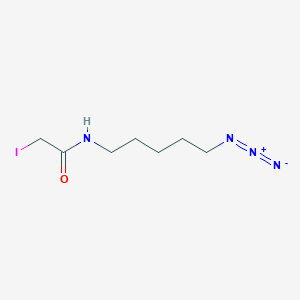

N-(5-Azidopentyl)-2-iodoacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(5-Azidopentyl)-2-iodoacetamide is a chemical compound used in scientific research for various purposes. It is a bifunctional reagent that can react with thiol groups and is commonly used to label proteins and peptides. The compound has gained significant attention due to its unique properties and potential applications in biochemical and physiological studies.

Wissenschaftliche Forschungsanwendungen

Synthesis and Use in Radical Reactions

N-(5-Azidopentyl)-2-iodoacetamide has been utilized in radical reactions, particularly in the synthesis of γ-lactones. Studies have shown that heating a mixture of 2-iodoacetamide with alkenols in the presence of a water-soluble radical initiator results in high-yield production of γ-lactones, demonstrating its potential in organic synthesis and radical chemistry (Yorimitsu, Wakabayashi, Shinokubo, & Oshima, 1999) (Yorimitsu, Wakabayashi, Shinokubo, & Oshima, 2001).

Application in Proteomics

In proteomics, alkylating agents like 2-iodoacetamide are critical for modifying cysteine residues during sample preparation. However, alternatives such as 2-chloroacetamide have been suggested to reduce off-target alkylation effects, though they present their own challenges, such as increased methionine oxidation (Hains & Robinson, 2017).

Use in Fluorescence and Biochemical Studies

This compound and related compounds have been employed as fluorescent probes in biochemical research. For example, fluorescent probes like 5-(iodoacetamido)salicylic acid have been used to study the kinetics of ligand binding to receptors, providing valuable insights into receptor function and ligand interactions (Dunn, Blanchard, & Raftery, 1980).

Polymer Science Applications

This compound has been integral in the development of reactive polymers, particularly in the synthesis of polyoxazoline-based polymers. These polymers have potential applications in creating novel architectures and drug conjugates, showing its versatility in material science (Le Fer, Amiel, & Volet, 2015).

Development of Thiol-Selective Reagents

Research has been conducted to develop new thiol-selective reagents that are biologically compatible, a critical aspect for understanding redox processes in biology. Alkylating agents like iodoacetamide have been commonly used, but studies have identified alternatives that offer more selectivity and fewer side effects (Chen et al., 2017).

Eigenschaften

IUPAC Name |

N-(5-azidopentyl)-2-iodoacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13IN4O/c8-6-7(13)10-4-2-1-3-5-11-12-9/h1-6H2,(H,10,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDIYTIHWMVDFBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCNC(=O)CI)CCN=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13IN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-[2-Bromo-5-(trifluoromethyl)phenyl]acetate](/img/structure/B2730657.png)

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2730666.png)

![1-[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl]-N-(3,4-dichlorophenyl)piperidine-2-carboxamide](/img/structure/B2730672.png)

![N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-3,3-dimethylbutanamide](/img/structure/B2730675.png)